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Introduction
Deoxyhypusine synthase (DHPS) is a highly conserved and essential enzyme that catalyzes

the first and rate-limiting step in the post-translational modification of eukaryotic translation

initiation factor 5A (eIF5A) to form hypusine.[1] This unique modification is critical for the activity

of eIF5A, which facilitates the translation of a specific subset of mRNAs, often those with

polyproline motifs, that are involved in fundamental cellular processes such as proliferation,

inflammation, and stress responses.[1][2]

Given its central role, understanding the in vivo function of DHPS is paramount. Genetic

studies in mice have demonstrated that a complete loss of the Dhps gene results in early

embryonic lethality, highlighting its indispensable role in development.[1][3] This lethality

necessitates the use of conditional knockout (cKO) strategies to investigate the function of

DHPS in specific cell types or at particular developmental stages. These models, where Dhps

is excised in a tissue-specific manner using the Cre-LoxP system, have been instrumental in

uncovering its roles in neurodevelopment, metabolic inflammation, and immune cell function.[2]

[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the generation and analysis of DHPS knockout mouse models.

We detail the associated signaling pathways, summarize the key phenotypes observed in

various conditional knockout models, and provide step-by-step protocols for their creation and

subsequent analysis.
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Application Note 1: The DHPS-eIF5A Signaling
Pathway
DHPS is the central enzyme in the hypusination pathway. It transfers an aminobutyl moiety

from spermidine to a specific lysine residue (Lys50) on the eIF5A precursor protein.[5] A

second enzyme, deoxyhypusine hydroxylase (DOHH), then hydroxylates this intermediate to

form the mature, active hypusinated eIF5A (eIF5AHyp).[5] Active eIF5AHyp resolves ribosomal

stalling during the translation of specific mRNAs, ensuring the synthesis of proteins crucial for

various cellular functions.[1] The activity of DHPS itself can be modulated; for instance, it can

be phosphorylated by extracellular signal-regulated kinases (ERK1/2), which promotes cell

proliferation.[6] Dysregulation of this pathway is implicated in neurodevelopmental disorders

and inflammation.[4][7]
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Caption: The DHPS-eIF5A hypusination and regulatory pathway.
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Application Note 2: Phenotypes of DHPS Knockout
Mouse Models
The embryonic lethality of global Dhps knockout has led to the development of various

conditional knockout (cKO) models. The resulting phenotypes are dependent on the specific

tissue or cell type in which the gene is deleted. A summary of key findings is presented below.

Table 1: Summary of Global DHPS Knockout Phenotype

Model Type Genotype Key Phenotype Reference

Global Knockout Dhps-/-

Early embryonic

lethality (between

E3.5 and E7.5)

[3]

Table 2: Summary of Myeloid-Specific DHPS Knockout (DhpsΔMyel) Phenotypes
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Phenotypic
Category

Observation in
DhpsΔMyel Mice

Experimental
Assay

Reference

Inflammation

Reduced pro-

inflammatory (M1)

macrophage

accumulation in

adipose tissue.

Flow Cytometry [7]

Altered abundance of

proteins involved in

NF-κB signaling.

Global Proteomics [2]

Metabolism

Improved glucose

tolerance and insulin

sensitivity in obese

mice.

Glucose Tolerance

Test
[7]

Molecular

Reduced DHPS and

eIF5AHyp levels in

Bone Marrow-Derived

Macrophages

(BMDMs).

Western Blot [2]

Decreased

association of total

RNA with

polyribosomes in M1-

polarized BMDMs,

suggesting reduced

translation initiation.

Polyribosome Profiling [2]

Table 3: Summary of Neuron-Specific DHPS Knockout Phenotypes
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Model (Cre Driver) Key Phenotypes
Experimental
Assay

Reference

Emx1-Cre (Deletion at

E9.5 in cortex &

hippocampus)

Gross defects in

forebrain

development.

Histology /

Morphology
[8]

Significant growth

retardation and

reduced

viability/premature

death.

Body Weight

Measurement,

Survival Analysis

[8]

Camk2a-Cre

(Postnatal deletion in

hippocampus)

Severe impairment in

spatial learning and

memory.

Morris Water Maze [4][8]

Impaired contextual

learning and memory.

Contextual Fear

Conditioning
[8]

No global

developmental defects

or reduced viability.

General Observation [8]

Protocol 1: Generation of Conditional DHPS
Knockout Mice
Generating a conditional knockout mouse model involves creating a "floxed" allele (Dhpsfl/fl),

where critical exons of the Dhps gene are flanked by LoxP sites. These mice are then crossed

with a strain that expresses Cre recombinase in a tissue-specific manner, leading to the

excision of the floxed DNA segment only in the desired cells. The modern "Easi-CRISPR"

method, which uses long single-stranded DNA (lssDNA) donors, is a highly efficient approach

for generating such models.[9][10]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8605248/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8605248/
https://www.biorxiv.org/content/10.1101/2021.05.11.443636.full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8605248/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8605248/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8605248/
https://www.biorxiv.org/content/10.1101/141424v1.full-text
http://gem.wi.mit.edu/wp-content/uploads/2020/05/EasiCRISPR-Protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Design Strategy
- Select target exons

- Design gRNAs
- Design lssDNA donor with LoxP sites

2. Prepare Components
- Synthesize gRNAs

- Synthesize lssDNA donor
- Purify Cas9 protein

3. Zygote Microinjection
Inject Cas9/gRNA RNP + lssDNA

into fertilized mouse zygotes

4. Embryo Transfer
Transfer injected zygotes into

pseudopregnant surrogate females

5. Screen Founder (F0) Mice
- Genotype pups for correct integration

of LoxP sites

6. Establish Floxed Line
- Breed F0 founders with wild-type mice
- Generate homozygous Dhpsfl/fl line

7. Generate cKO Mice
- Cross Dhpsfl/fl mice with a
tissue-specific Cre-driver line
(e.g., Lyz2-Cre, Emx1-Cre)

8. Analyze Experimental Cohorts
- Compare Dhpsfl/fl;Cre+ mice with

Dhpsfl/fl;Cre- littermate controls

Click to download full resolution via product page

Caption: Workflow for generating conditional knockout (cKO) mice.
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Detailed Methodology: Generating Dhpsfl/fl Mice via
Easi-CRISPR
This protocol is adapted from the Easi-CRISPR method.[9][10]

Design Phase:

Identify critical exons of the Dhps gene. Deletion of these exons should lead to a

frameshift mutation and a non-functional protein.

Design two guide RNAs (gRNAs) that will direct the Cas9 nuclease to create double-

strand breaks (DSBs) in the introns flanking the target exon(s).

Design a long single-stranded DNA (lssDNA) donor template (~1-2 kb). This donor should

contain the target exon(s) flanked by LoxP sites. The donor sequence should also include

~100-200 base pair homology arms that match the genomic sequence outside of the

gRNA cut sites.

Component Preparation:

Synthesize and purify the gRNAs and the lssDNA donor template.

Obtain high-purity Cas9 nuclease protein.

Prepare the injection mix containing Cas9 protein, gRNAs (as a ribonucleoprotein

complex, RNP), and the lssDNA donor in an appropriate microinjection buffer.

Microinjection and Embryo Transfer:

Harvest fertilized zygotes from superovulated female mice.

Microinject the CRISPR mix into the pronucleus or cytoplasm of the zygotes.[11]

Surgically transfer the microinjected zygotes into the oviducts of pseudopregnant

surrogate female mice.

Generation and Screening of Founder (F0) Mice:
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Allow the surrogate mothers to give birth.

At ~3 weeks of age, obtain tail biopsies from the resulting pups for genomic DNA

extraction (see Protocol 2).

Use PCR and Sanger sequencing to screen the founder mice for the correct insertion of

both LoxP sites around the target exons.

Establishment of the Dhpsfl/fl Line:

Breed the correctly targeted heterozygous F0 founder mice with wild-type mice (e.g.,

C57BL/6J) to confirm germline transmission.

Intercross the heterozygous offspring (Dhpsfl/+) to generate homozygous floxed mice

(Dhpsfl/fl). These mice should be viable and show no phenotype, as the Dhps gene is still

functional.

Generation of Conditional Knockout (cKO) Mice:

Cross the homozygous Dhpsfl/fl mice with a desired Cre-driver line (e.g., Lyz2-Cre for

myeloid cells, Emx1-Cre for cortical neurons).

The resulting offspring that are heterozygous for the floxed allele and carry the Cre

transgene (Dhpsfl/+;Cre+) can be crossed back to Dhpsfl/fl mice.

This cross will produce the experimental conditional knockout animals (Dhpsfl/fl;Cre+) and

littermate controls (Dhpsfl/fl;Cre-) for analysis.

Protocol 2: Genotyping DHPS Knockout Mice
Accurate genotyping is crucial to distinguish between wild-type (WT), heterozygous (Dhpsfl/+),

homozygous (Dhpsfl/fl), and conditionally deleted (DhpsΔ) alleles.

Genomic DNA Extraction from Mouse Tail Biopsy
This is a standard protocol for obtaining PCR-quality genomic DNA.[12][13]
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Sample Collection: Collect a small (1-2 mm) piece of tail tip from 2-3 week old mice and

place it in a labeled 1.5 mL microcentrifuge tube.

Lysis: Add 100 µL of Proteinase K digestion buffer (10 mM Tris pH 8.0, 100 mM NaCl, 10 mM

EDTA, 0.5% SDS, 0.1 mg/mL Proteinase K).

Digestion: Vortex briefly and incubate the tubes overnight at 55°C until the tissue is

completely lysed.

Purification (Phenol-Chloroform Method):

Add 200 µL of water and centrifuge to collect condensation.

Transfer the supernatant to a new tube.

Add an equal volume (~250 µL) of Phenol:Chloroform:Isoamyl Alcohol (25:24:1).

Vortex for 10 seconds and centrifuge at max speed for 5 minutes.

Carefully transfer the upper aqueous phase to a new tube.

Precipitation:

Add 700 µL of ice-cold 100% ethanol and invert several times to mix. A white DNA

precipitate may be visible.

Centrifuge at max speed for 10 minutes.

Washing and Resuspension:

Carefully aspirate the supernatant.

Wash the pellet with 500 µL of 70% ethanol and centrifuge for 2 minutes.

Aspirate the supernatant completely and air dry the pellet for 5-10 minutes.

Resuspend the DNA pellet in 100-200 µL of nuclease-free water or TE buffer. Store at

-20°C.
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PCR Genotyping for Floxed and Knockout Alleles
A three-primer PCR strategy is often used to identify all possible alleles in a single reaction.

Primer Design:

Forward Primer (Fwd): Design to bind to the genomic DNA upstream (5') of the first LoxP

site.

Reverse Primer 1 (Rev1): Design to bind to the genomic DNA downstream (3') of the first

LoxP site but upstream of the second LoxP site.

Reverse Primer 2 (Rev2): Design to bind to the genomic DNA downstream (3') of the

second LoxP site.

Expected PCR Products:

Wild-Type Allele: Fwd + Rev2 will produce a band of a specific size.

Floxed Allele: Fwd + Rev2 will produce a slightly larger band than the WT due to the

insertion of two LoxP sites.

Deleted (Δ) Allele: Fwd + Rev2 will produce a smaller band, as the entire floxed region has

been excised by Cre recombinase. The Fwd + Rev1 primers will not produce a product

from the deleted allele.

PCR Reaction Setup (20 µL total volume):

Genomic DNA (~50-100 ng): 1 µL

10 µM Forward Primer: 1 µL

10 µM Reverse Primer 1: 0.5 µL

10 µM Reverse Primer 2: 0.5 µL

2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂): 10 µL

Nuclease-free water: 7 µL

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PCR Cycling Conditions (Example):

Initial Denaturation: 94°C for 3 min

35 Cycles:

Denaturation: 94°C for 30 sec

Annealing: 60°C for 30 sec (optimize based on primer Tm)

Extension: 72°C for 1 min (adjust based on expected product size)

Final Extension: 72°C for 5 min

Hold: 4°C

Analysis: Run the PCR products on a 1.5-2% agarose gel with a DNA ladder to visualize and

identify the bands corresponding to each allele.

Protocol 3: Key Phenotypic Analyses
The choice of analysis depends on the specific cKO model and the research question. Below

are protocols for common analyses performed on DHPS knockout mice.

Western Blot for DHPS and eIF5A Hypusination
This protocol verifies the successful knockout of the DHPS protein and assesses the

downstream effect on eIF5A hypusination.

Protein Extraction: Lyse cells or tissues of interest (e.g., BMDMs, brain tissue) in RIPA buffer

with protease and phosphatase inhibitors.

Quantification: Determine protein concentration using a BCA or Bradford assay.

SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel.

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in

TBST (Tris-buffered saline with 0.1% Tween-20).

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary

antibodies diluted in blocking buffer.

Rabbit anti-DHPS

Rabbit anti-hypusinated eIF5A (eIF5AHyp)[5]

Mouse anti-total eIF5A[5]

Mouse anti-β-actin or anti-GAPDH (as a loading control)

Washing and Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate

with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room

temperature.

Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence

(ECL) substrate and visualize the bands using a digital imager or film.

Metabolic Phenotyping: Glucose Tolerance Test (GTT)
This test is essential for assessing whole-body glucose homeostasis, particularly relevant for

myeloid-specific DHPS knockout models.[7]

Fasting: Fast mice overnight (12-16 hours) with free access to water.

Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer (Time

= 0 min).

Glucose Injection: Inject a 20% D-glucose solution intraperitoneally (IP) at a dose of 2 g/kg

body weight.

Blood Glucose Monitoring: Measure blood glucose from the tail at 15, 30, 60, 90, and 120

minutes post-injection.
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Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the

curve (AUC) to quantify glucose clearance. Compare the results between cKO mice and

littermate controls.

Polyribosome Profiling
This technique assesses the efficiency of global mRNA translation by separating mRNAs based

on the number of associated ribosomes. A decrease in the polysome-to-monosome (P/M) ratio

indicates a reduction in translation initiation.[2]

Cell Preparation: Culture and treat cells as required (e.g., polarize BMDMs to an M1 state).

Treat with cycloheximide (100 µg/mL) for 10 minutes before harvesting to arrest translating

ribosomes.

Lysate Preparation: Lyse cells in a hypotonic buffer containing cycloheximide and RNase

inhibitors.

Sucrose Gradient Ultracentrifugation: Carefully layer the cell lysate onto a 10-50% linear

sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm) for ~2 hours in a swing-bucket

rotor.

Fractionation and Analysis:

Fractionate the gradient from top to bottom while continuously monitoring UV absorbance

at 254 nm.

This generates a profile showing peaks for free ribosomal subunits (40S, 60S), single

ribosomes (80S monosomes), and multiple ribosomes (polysomes).

Data Analysis: Calculate the area under the curve for the polysome and monosome peaks. A

decreased P/M ratio in knockout cells compared to controls indicates a defect in translation.

[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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